molecular formula C15H14N4OS B2929494 N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide CAS No. 2309589-07-7

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide

Cat. No. B2929494
CAS RN: 2309589-07-7
M. Wt: 298.36
InChI Key: GZBSFEVAWBLUEL-UHFFFAOYSA-N
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Description

N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as 'MTP' and is a pyrazole-based inhibitor of the protein kinase 'Mps1'. Mps1 is a crucial component in the regulation of cell division, and therefore, MTP has been extensively studied for its potential use in cancer research.

Mechanism of Action

MTP exerts its inhibitory effects on Mps1 by binding to the ATP-binding site of the protein kinase. This binding leads to the disruption of the kinase activity of Mps1, which is crucial for the proper regulation of cell division. The inhibition of Mps1 by MTP leads to the activation of the spindle checkpoint, which ultimately leads to the disruption of the cell cycle and eventual cell death.
Biochemical and Physiological Effects:
MTP has been shown to have significant effects on the biochemical and physiological processes of cancer cells. The inhibition of Mps1 by MTP leads to the activation of the spindle checkpoint, which ultimately leads to the disruption of the cell cycle and eventual cell death. Additionally, MTP has been shown to induce apoptosis in cancer cells, leading to the elimination of cancer cells.

Advantages and Limitations for Lab Experiments

MTP has several advantages for lab experiments, primarily due to its potency and specificity for Mps1. MTP has been shown to be a potent inhibitor of Mps1, with an IC50 value of 15 nM. Additionally, MTP has been shown to have high selectivity for Mps1, with minimal effects on other protein kinases. However, MTP has several limitations, primarily due to its poor solubility in aqueous solutions. This limitation can make it challenging to administer MTP in in vivo studies.

Future Directions

There are several future directions for the study of MTP. One potential direction is the optimization of the synthesis method to improve the solubility of MTP in aqueous solutions. Additionally, the study of MTP in combination with other chemotherapeutic agents could lead to the development of more effective cancer treatments. Finally, the study of MTP in in vivo models could provide valuable insights into its potential use in the clinic.

Synthesis Methods

The synthesis of MTP involves several steps that require the use of specific reagents and conditions. The first step involves the reaction of 2-methyl-5-thiophen-2-ylpyrazole with 3-bromopyridine-4-carboxylic acid to yield 3-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)pyridine-4-carboxylic acid. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and ammonium chloride to yield MTP.

Scientific Research Applications

MTP has been primarily studied for its potential use in cancer research. As mentioned earlier, Mps1 is a crucial component in the regulation of cell division, and its inhibition can lead to the disruption of the cell cycle and eventual cell death. MTP has been shown to be a potent inhibitor of Mps1 and has been studied in various cancer cell lines, including breast, lung, and colon cancer. MTP has also been studied in combination with other chemotherapeutic agents, and the results have shown promising synergistic effects.

properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-12(8-13(18-19)14-5-3-7-21-14)10-17-15(20)11-4-2-6-16-9-11/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBSFEVAWBLUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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